4-フルオロピリジン-2-オール

説明

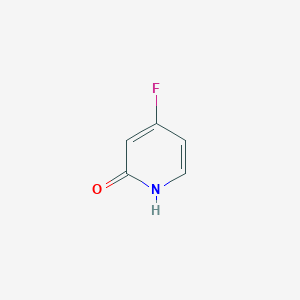

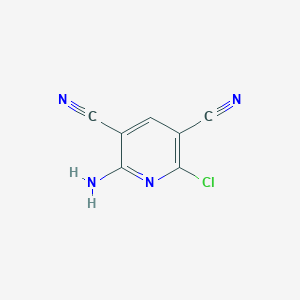

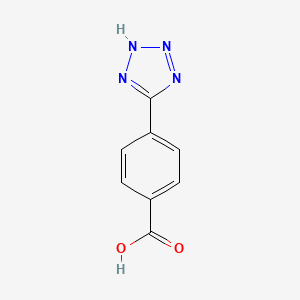

4-Fluoropyridin-2-ol is a chemical compound with the molecular formula C5H4FNO. It has a molecular weight of 113.09 . The IUPAC name for this compound is 4-fluoropyridin-2 (1H)-one .

Synthesis Analysis

The synthesis of fluorinated pyridines, including 4-Fluoropyridin-2-ol, has been a topic of interest in recent years . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis

The molecular structure of 4-Fluoropyridin-2-ol consists of 5 carbon atoms, 4 hydrogen atoms, 1 fluorine atom, and 1 oxygen atom . The InChI code for this compound is 1S/C5H4FNO/c6-4-1-2-7-5 (8)3-4/h1-3H, (H,7,8) .Chemical Reactions Analysis

Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .Physical And Chemical Properties Analysis

4-Fluoropyridin-2-ol has a density of 1.3±0.1 g/cm3 . It has a boiling point of 296.1±20.0 °C at 760 mmHg . The vapour pressure of this compound is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 55.7±3.0 kJ/mol . The flash point is 132.9±21.8 °C .科学的研究の応用

フッ素化ピリジンの合成

4-フルオロピリジン-2-オールを含むフルオロピリジンは、フッ素化ピリジンの合成に使用されます . 芳香環に強い電子求引性置換基が存在するため、フルオロピリジンは興味深く、特異な物理的、化学的、および生物学的特性を示します . それらは塩基性を低下させ、通常、塩素化および臭素化された類似体よりも反応性が低くなります .

農業用途

4-フルオロピリジン-2-オールなどのフルオロピリジンは、改善された物理的、生物学的、および環境特性を持つ新しい農業製品の探索に使用されます . リード構造へのフッ素原子の導入は、最も一般的に有用な化学修飾の1つです .

医薬品用途

現在、医療治療に使用されている医薬品全体の販売額の約10%は、フッ素原子を含む薬剤です . フッ素化合成ブロックと効果的なフッ素化試薬の入手可能性が高いことにより、この分野の発展が加速しています .

除草剤と殺虫剤の合成

フルオロピリジンは、いくつかの除草剤と殺虫剤の合成のための出発物質として使用されてきました .

放射線生物学

癌などの局所放射線療法とその他の生物学的に活性な化合物のためのF 18置換ピリジンの合成方法も提示されています . これは、さまざまな生物学的用途のための潜在的なイメージング剤として特別な関心を集めています .

材料科学

Safety and Hazards

作用機序

Target of Action

Fluoropyridines, in general, are known for their interesting and unusual physical, chemical, and biological properties . They have been used in the synthesis of various biologically active compounds .

Mode of Action

Fluoropyridines, due to the presence of strong electron-withdrawing substituents in the aromatic ring, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Biochemical Pathways

It’s worth noting that fluoropyridines have been used in the synthesis of f 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds .

Pharmacokinetics

The presence of a fluorine atom in pharmaceuticals is known to influence these properties, often improving bioavailability .

Result of Action

Fluoropyridines have been used in the synthesis of various biologically active compounds, suggesting they may have diverse effects depending on the specific compound and biological context .

Action Environment

The synthesis of fluoropyridines often involves specific environmental conditions, such as temperature .

生化学分析

Biochemical Properties

4-Fluoropyridin-2-ol plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as pyridin-2-ol 5-monooxygenase, which is involved in the hydroxylation of pyridine derivatives . This interaction is essential for the conversion of pyridin-2-ol into its hydroxylated forms, which are important intermediates in various metabolic pathways. Additionally, 4-Fluoropyridin-2-ol can act as a substrate for other enzymes, leading to the formation of different fluorinated metabolites .

Cellular Effects

The effects of 4-Fluoropyridin-2-ol on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-Fluoropyridin-2-ol has been shown to affect the expression of genes involved in oxidative stress response and metabolic regulation . This compound can also alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, 4-Fluoropyridin-2-ol exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their activity. For example, 4-Fluoropyridin-2-ol has been found to inhibit certain enzymes involved in pyridine metabolism, thereby affecting the overall metabolic pathway . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Fluoropyridin-2-ol can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Fluoropyridin-2-ol is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of various degradation products . These degradation products can have different biochemical properties and effects on cells .

Dosage Effects in Animal Models

The effects of 4-Fluoropyridin-2-ol vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . Toxic or adverse effects have been observed at high doses, including cellular toxicity and disruption of normal metabolic processes . These findings highlight the importance of careful dosage optimization in experimental studies involving 4-Fluoropyridin-2-ol.

Metabolic Pathways

4-Fluoropyridin-2-ol is involved in several metabolic pathways, including those related to pyridine metabolism. It interacts with enzymes such as pyridin-2-ol 5-monooxygenase, leading to the formation of hydroxylated metabolites . These metabolites can further participate in various biochemical reactions, contributing to the overall metabolic flux and regulation of metabolite levels .

Transport and Distribution

The transport and distribution of 4-Fluoropyridin-2-ol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to different cellular compartments . The localization and accumulation of 4-Fluoropyridin-2-ol within cells can influence its biochemical activity and effects on cellular function .

Subcellular Localization

4-Fluoropyridin-2-ol exhibits specific subcellular localization, which is crucial for its activity and function. It can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The subcellular localization of 4-Fluoropyridin-2-ol can affect its interactions with biomolecules and its overall biochemical effects .

特性

IUPAC Name |

4-fluoro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FNO/c6-4-1-2-7-5(8)3-4/h1-3H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSRUCRGHYLPMHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30320546 | |

| Record name | 4-Fluoropyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30320546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

96530-75-5 | |

| Record name | 4-Fluoropyridin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30320546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoropyridin-2(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1h-Pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B1296352.png)

![3-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}butanamide](/img/structure/B1296361.png)

![4-Hydroxy-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylic acid](/img/structure/B1296367.png)

![5H-chromeno[2,3-b]pyridin-7-ylacetic acid](/img/structure/B1296370.png)

![5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1296376.png)